1-Ethenyl-3-(4-methylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3-(4-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethenyl group and a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-(4-methylphenoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-ethenylbenzene with 4-methylphenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-(4-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to form ethyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nucleophile-substituted benzene derivatives.
Scientific Research Applications
1-Ethenyl-3-(4-methylphenoxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and dyes.
Mechanism of Action
The mechanism of action of 1-ethenyl-3-(4-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The specific pathways and targets depend on the nature of the substituents and the overall structure of the molecule .
Comparison with Similar Compounds
1-Ethenyl-3-methylbenzene: Similar structure but lacks the 4-methylphenoxy group.
1-Ethenyl-4-methoxybenzene: Contains a methoxy group instead of a 4-methylphenoxy group.
1-Ethenyl-3-phenoxybenzene: Similar structure but lacks the methyl group on the phenoxy ring.
Uniqueness: 1-Ethenyl-3-(4-methylphenoxy)benzene is unique due to the presence of both the ethenyl and 4-methylphenoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds .
Properties
CAS No. |
819795-43-2 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-ethenyl-3-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H14O/c1-3-13-5-4-6-15(11-13)16-14-9-7-12(2)8-10-14/h3-11H,1H2,2H3 |
InChI Key |
FSRXDTUKHWRCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.